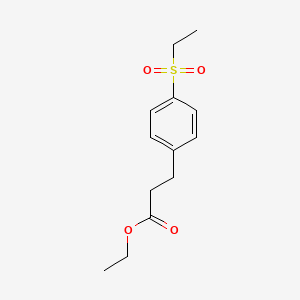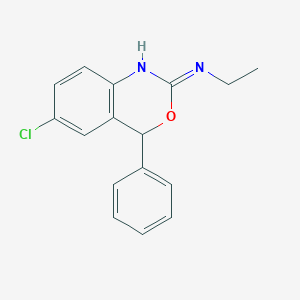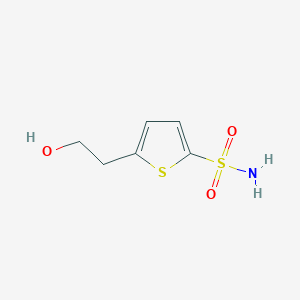
5-(2-Hydroxyethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. Sulfonamides, on the other hand, are a crucial class of drugs known for their antibacterial, antiviral, anticancer, and other pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for producing this compound may vary, but they generally follow the principles of green chemistry to minimize environmental impact and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while reduction may produce thiophene-based alcohols or amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, depending on the specific enzyme isoform targeted.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(2-Hydroxyethyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides, such as 5-(2-thienylthio)thiophene-2-sulfonamide and 5-(aminomethyl)thiophene-2-sulfonamide .
Uniqueness
What sets this compound apart from other similar compounds is its specific structural features, such as the hydroxyethyl group, which may contribute to its unique biological activity and potential therapeutic applications. The presence of the hydroxyethyl group can influence the compound’s solubility, reactivity, and interaction with molecular targets.
Propiedades
Fórmula molecular |
C6H9NO3S2 |
|---|---|
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO3S2/c7-12(9,10)6-2-1-5(11-6)3-4-8/h1-2,8H,3-4H2,(H2,7,9,10) |
Clave InChI |
QRLOJSZXDVWJQK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)S(=O)(=O)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


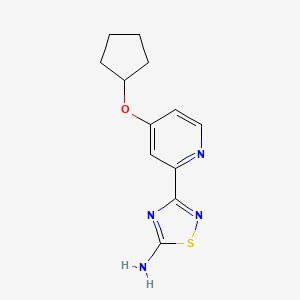
![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)
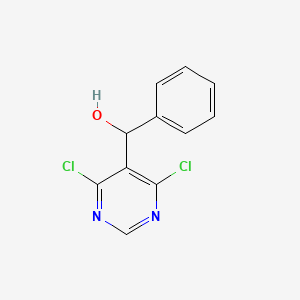
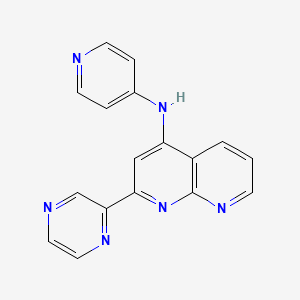
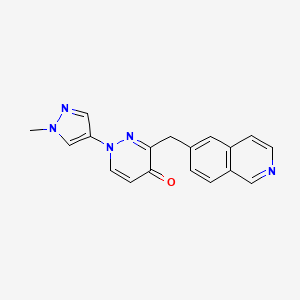
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)
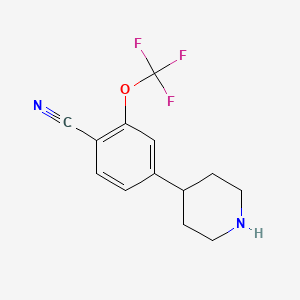
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)

